Cas no 2680701-95-3 (3-Acetamido-4-(propan-2-yl)benzoic acid)

3-Acetamido-4-(propan-2-yl)benzoic acid is a substituted benzoic acid derivative featuring an acetamido group at the 3-position and an isopropyl group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile functional groups, which allow for further derivatization or incorporation into more complex structures. The presence of both polar (acetamido, carboxylic acid) and nonpolar (isopropyl) moieties enhances its utility in designing molecules with tailored solubility and reactivity profiles. Its well-defined structure and stability make it a suitable intermediate for developing bioactive compounds or materials with specific properties.
3-Acetamido-4-(propan-2-yl)benzoic acid structure
2680701-95-3 structure
商品名:3-Acetamido-4-(propan-2-yl)benzoic acid
CAS番号:2680701-95-3
MF:C12H15NO3
メガワット:221.252403497696
CID:5647475
PubChem ID:165911546

3-Acetamido-4-(propan-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-acetamido-4-(propan-2-yl)benzoic acid
    • 2680701-95-3
    • EN300-28274017
    • 3-Acetamido-4-(propan-2-yl)benzoic acid
    • インチ: 1S/C12H15NO3/c1-7(2)10-5-4-9(12(15)16)6-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14)(H,15,16)
    • InChIKey: MBXDFSIPHILPQD-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC(=C(C=1)NC(C)=O)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 221.10519334g/mol
  • どういたいしつりょう: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 66.4Ų

3-Acetamido-4-(propan-2-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28274017-0.25g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
0.25g
$604.0 2025-03-19
Enamine
EN300-28274017-10.0g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
10.0g
$2823.0 2025-03-19
Enamine
EN300-28274017-0.1g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
0.1g
$578.0 2025-03-19
Enamine
EN300-28274017-5.0g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
5.0g
$1903.0 2025-03-19
Enamine
EN300-28274017-10g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3
10g
$2823.0 2023-09-09
Enamine
EN300-28274017-2.5g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
2.5g
$1287.0 2025-03-19
Enamine
EN300-28274017-0.05g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
0.05g
$551.0 2025-03-19
Enamine
EN300-28274017-0.5g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
0.5g
$630.0 2025-03-19
Enamine
EN300-28274017-1.0g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3 95.0%
1.0g
$656.0 2025-03-19
Enamine
EN300-28274017-5g
3-acetamido-4-(propan-2-yl)benzoic acid
2680701-95-3
5g
$1903.0 2023-09-09

3-Acetamido-4-(propan-2-yl)benzoic acid 関連文献

3-Acetamido-4-(propan-2-yl)benzoic acidに関する追加情報

3-Acetamido-4-(propan-2-yl)benzoic Acid: A Comprehensive Overview

3-Acetamido-4-(propan-2-yl)benzoic acid (CAS No. 2680701-95-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the properties, synthesis, and recent advancements related to 3-acetamido-4-(propan-2-yl)benzoic acid, providing a comprehensive understanding of its role in contemporary research.

The molecular structure of 3-acetamido-4-(propan-2-yl)benzoic acid is characterized by a benzoic acid backbone with two substituents: an acetamido group at the 3-position and an isopropyl group at the 4-position. This configuration imparts unique chemical properties, making it a versatile molecule for various applications. Recent studies have highlighted its potential as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.

One of the most notable aspects of 3-acetamido-4-(propan-2-yl)benzoic acid is its role in drug discovery. Researchers have explored its ability to act as a precursor for drugs targeting specific biological pathways. For instance, modifications to the acetamido and isopropyl groups have shown promise in enhancing bioavailability and pharmacokinetic profiles. These findings underscore the importance of this compound in medicinal chemistry.

From a synthetic perspective, the preparation of 3-acetamido-4-(propan-2-yl)benzoic acid involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These improvements are critical for scaling up production, especially for industrial applications.

In addition to its pharmaceutical applications, 3-acetamido-4-(propan-2-yl)benzoic acid has shown potential in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.

Recent research has also focused on the environmental impact of 3-acetamido-4-(propan-2-yl)benzoic acid. Studies have evaluated its biodegradability and toxicity profiles, providing insights into its safety for human use and environmental sustainability. These studies are essential for regulatory compliance and ensuring responsible use of this compound.

In conclusion, 3-acetamido-4-(propan-2-yli benzoic acid) (CAS No. 2680701953) stands out as a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, material science, and sustainable chemistry highlights its significance in modern research. As advancements continue to emerge, this compound is poised to play an even greater role in shaping future innovations.

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